molecular formula C12H19NO2 B1173906 2-Cyclodecen-1-one CAS No. 15189-27-2

2-Cyclodecen-1-one

Cat. No.: B1173906
CAS No.: 15189-27-2
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Description

2-Cyclodecen-1-one (CAS 10035-97-9) is a cyclic ketone with a 10-membered carbon ring and a conjugated double bond at the 2-position. Its molecular formula is C₁₀H₁₆O, with an average molecular mass of 152.237 g/mol and a monoisotopic mass of 152.120115 g/mol . The compound exhibits a Z-configuration (cis) at the double bond, as denoted by the (2Z) prefix in its IUPAC name. Key identifiers include ChemSpider ID 9450117 and MDL number MFCD09869725 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15189-27-2

Molecular Formula

C12H19NO2

Synonyms

2-Cyclodecen-1-one

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclic Ketones

The following table summarizes structural, physicochemical, and functional differences between 2-Cyclodecen-1-one and analogous compounds:

Compound Ring Size Molecular Formula Molecular Weight (g/mol) Double Bond Configuration Key Applications References
This compound 10 C₁₀H₁₆O 152.237 Z (cis) Organic synthesis intermediate
2-Cycloocten-1-one 8 C₈H₁₂O 124.180 Not specified Not explicitly stated; likely intermediates
2-Cyclododecen-1-one 12 C₁₂H₂₀O 180.29 Not specified Not explicitly stated
(E)-2-Cycloheptadecen-1-one 17 C₁₇H₂₈O ~248.4 (estimated) E (trans) Pheromone studies, organic intermediates
2-Cyclotetradecen-1-one 14 C₁₄H₂₄O ~208.3 (estimated) E (trans) Not explicitly stated

Structural and Functional Insights

Ring Size and Stability
  • Medium Rings (e.g., 10- to 12-membered) : this compound and 2-Cyclododecen-1-one balance moderate strain and flexibility. The 10-membered ring in this compound may adopt conformations that stabilize the Z-configuration, influencing its interaction with enzymes or catalysts .
  • Larger Rings (e.g., 14- to 17-membered) : Compounds like (E)-2-Cycloheptadecen-1-one (17-membered) have reduced strain and enhanced conformational flexibility. This property makes them candidates for mimicking natural macrocycles, such as pheromones or signaling molecules .
Double Bond Configuration
  • E-configuration in larger analogs (e.g., (E)-2-Cycloheptadecen-1-one) reduces steric clash, enabling planar alignment favorable for intermolecular interactions, such as binding to biological receptors .

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